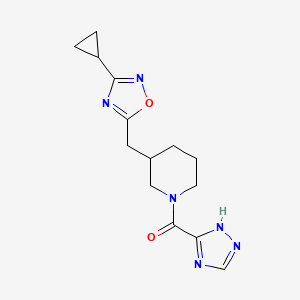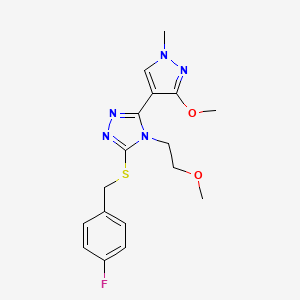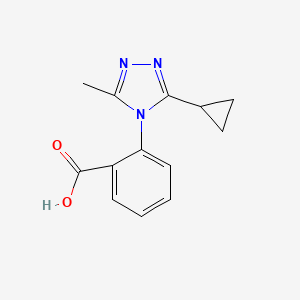
N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, also known as DIOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DIOP is a heterocyclic compound that contains both an indene and pyrimidine ring, making it a unique molecule with a diverse range of properties.
科学研究应用
N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been extensively studied for its potential applications in medical research. One of the main areas of research involves the development of new drugs for the treatment of cancer. N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further drug development. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been studied for its potential as a diagnostic tool for cancer imaging.
作用机制
The exact mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth. Specifically, N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been shown to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is its versatility. It can be easily modified to produce derivatives with different properties, making it a useful tool for drug development. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is relatively stable and can be stored for long periods of time. However, one of the main limitations of N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research involving N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine. One area of research could focus on the development of new drugs for the treatment of cancer, using N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine as a starting point. Additionally, further research could be done to understand the exact mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine and how it interacts with different enzymes and proteins. Finally, research could be done to develop new methods for synthesizing N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine and its derivatives, making it easier to work with in the lab.
合成方法
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2,3-dihydro-1H-indene-1-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 3-methyl-1,2,4-oxadiazol-5-amine to form the intermediate product, which is then further reacted with 4-aminopyrimidine to yield the final product, N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-10-19-16(22-21-10)13-8-17-9-18-15(13)20-14-7-6-11-4-2-3-5-12(11)14/h2-5,8-9,14H,6-7H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXHCEKVHFMSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NC3CCC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2864286.png)
![[2-(2-Chloro-6-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)



![4-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde](/img/structure/B2864293.png)
![5-(2-Fluorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2864294.png)

![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2864298.png)
![Ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2864301.png)
![2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2864303.png)

![3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2864307.png)
